

In Vitro Characterization of AChE-IN-66: A Technical Guide

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Compound of Interest

Compound Name: AChE-IN-66

Cat. No.: B15560541

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Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease and other neurological disorders. This document provides a detailed technical overview of the in vitro characterization of **AChE-IN-66**, a novel acetylcholinesterase inhibitor. The following sections describe its enzyme kinetics, selectivity profile, and effects in cell-based models, offering a comprehensive guide for researchers and drug development professionals.

Enzyme Inhibition Kinetics

The inhibitory activity of **AChE-IN-66** against human recombinant acetylcholinesterase was determined using the Ellman's method. This assay spectrophotometrically measures the activity of AChE by the formation of the yellow product 5-thio-2-nitrobenzoate.

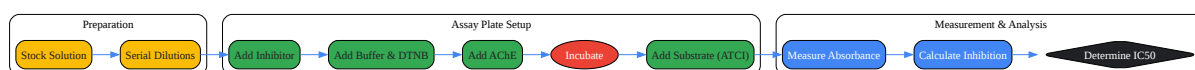
Table 1: Enzyme Inhibition Data for **AChE-IN-66**

Parameter	Value	Description
IC50 (nM)	15.2 ± 1.8	Concentration of AChE-IN-66 that inhibits 50% of AChE activity.
Ki (nM)	7.8 ± 0.9	Inhibition constant, indicating the binding affinity to AChE.
Mechanism of Inhibition	Mixed	The inhibitor binds to both the free enzyme and the enzyme-substrate complex.

Experimental Protocol: Enzyme Inhibition Assay (Ellman's Method)

- Reagents and Materials:
 - Human recombinant AChE
 - Acetylthiocholine iodide (ATCI) - Substrate
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
 - Phosphate buffer (pH 8.0)
 - AChE-IN-66** (test compound)
 - 96-well microplate
 - Microplate reader
- Procedure:
 - Prepare a stock solution of **AChE-IN-66** in DMSO.
 - In a 96-well plate, add 25 µL of varying concentrations of **AChE-IN-66** to the wells.
 - Add 125 µL of phosphate buffer (pH 8.0) to each well.

4. Add 50 μL of DTNB solution to each well.
5. Add 25 μL of human recombinant AChE to each well and incubate for 15 minutes at 37°C.
6. Initiate the reaction by adding 25 μL of the substrate, ATCI.
7. Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
8. Calculate the rate of reaction for each concentration of the inhibitor.
9. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.



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Workflow for the Ellman's Method.

Selectivity Profile

The selectivity of **AChE-IN-66** was assessed against butyrylcholinesterase (BChE), a homologous enzyme to AChE. A highly selective inhibitor is desirable to minimize off-target effects.

Table 2: Selectivity of **AChE-IN-66**

Enzyme	IC ₅₀ (nM)	Selectivity Ratio (BChE IC ₅₀ / AChE IC ₅₀)
AChE	15.2	131.6
BChE	2000	

Experimental Protocol: BChE Inhibition Assay

The protocol for the BChE inhibition assay is identical to the AChE inhibition assay, with the substitution of human recombinant BChE for AChE and butyrylthiocholine iodide as the substrate.

Cell-Based Assay: Neuroprotection

To evaluate the neuroprotective effects of **AChE-IN-66**, a cell-based assay using a human neuroblastoma cell line (SH-SY5Y) was conducted. Cells were treated with the neurotoxin A β 1-42 to induce cytotoxicity, and the protective effect of **AChE-IN-66** was measured.

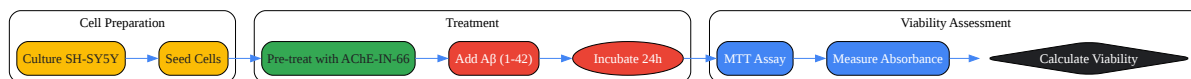
Table 3: Neuroprotective Effect of **AChE-IN-66** on SH-SY5Y Cells

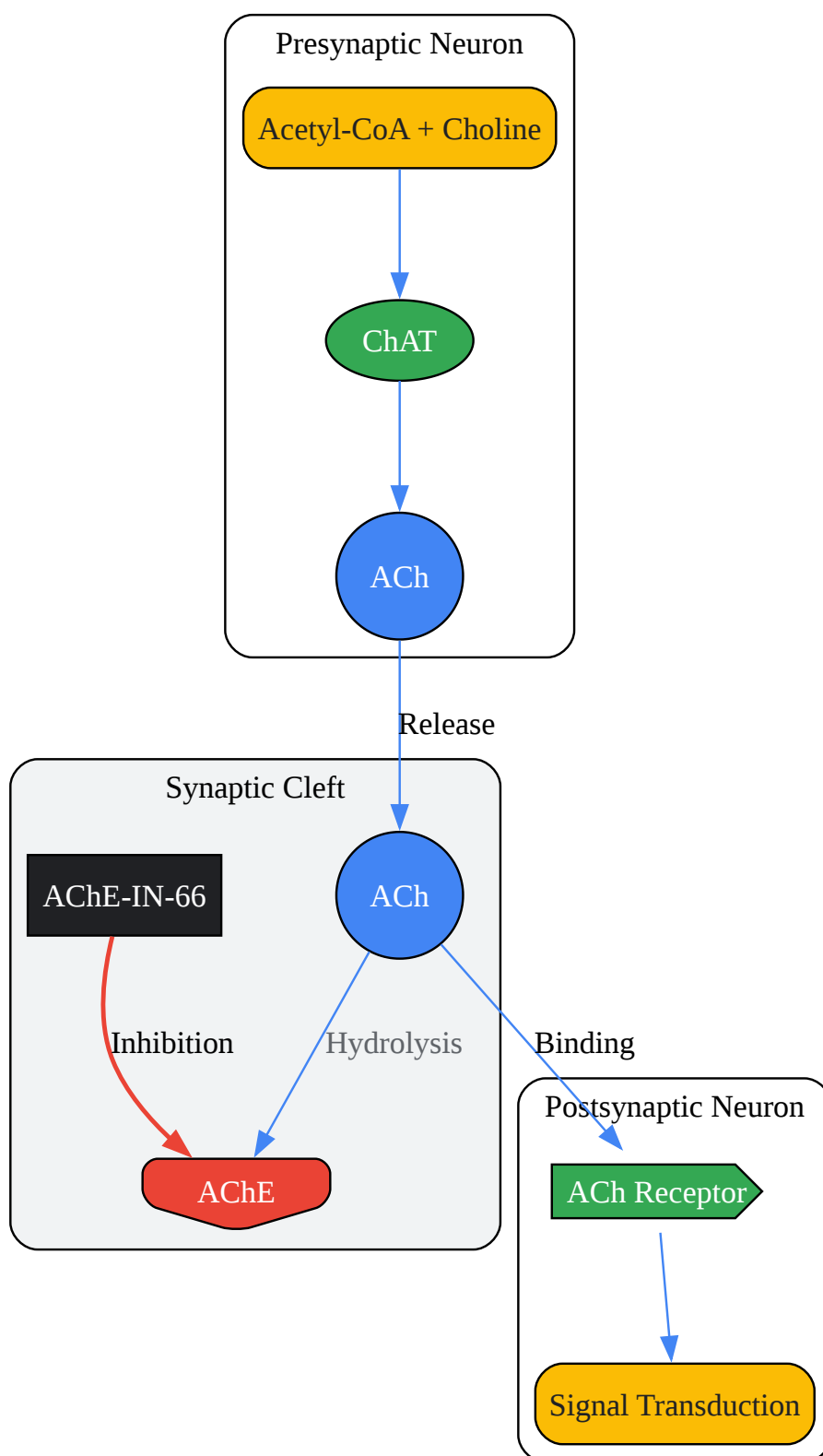
Treatment	Cell Viability (%)
Control	100
A β 1-42 (10 μ M)	55.2 \pm 4.5
A β 1-42 + AChE-IN-66 (1 μ M)	78.9 \pm 5.1
A β 1-42 + AChE-IN-66 (10 μ M)	92.4 \pm 3.8

Experimental Protocol: Neuroprotection Assay

- Cell Culture:
 - Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Assay Procedure:
 - Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
 - Pre-treat the cells with varying concentrations of **AChE-IN-66** for 2 hours.
 - Introduce A β 1-42 (10 μ M) to induce cytotoxicity and incubate for 24 hours.

4. Assess cell viability using the MTT assay. Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
5. Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
6. Measure the absorbance at 570 nm.
7. Calculate cell viability as a percentage of the control (untreated) cells.





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